Ac-Atovaquone

描述

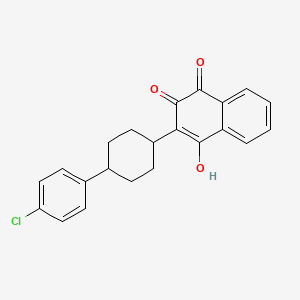

Structure

3D Structure

属性

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022629, DTXSID20916694 | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble, Practically insol in water. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

94015-53-9, 95233-18-4, 137732-39-9 | |

| Record name | BW-A 566C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216-219 °C | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Atovaquone in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atovaquone, a hydroxynaphthoquinone, is a potent antimalarial agent effective against the erythrocytic stages of Plasmodium falciparum. It is a key component of the fixed-dose combination Malarone®, used for both treatment and prophylaxis of malaria. This technical guide provides a comprehensive overview of the molecular mechanism of action of atovaquone, detailing its primary target, downstream cellular effects, and the mechanisms of resistance. The guide includes detailed experimental protocols for key assays and quantitative data to support further research and drug development in this area.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Atovaquone's primary mode of action is the highly specific inhibition of the P. falciparum mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex, also known as complex III.[1][2][3] Structurally similar to ubiquinone (coenzyme Q), atovaquone acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[4][5] This binding event disrupts the normal flow of electrons from ubiquinol to cytochrome c, a crucial step in cellular respiration.[3]

The selective toxicity of atovaquone against P. falciparum compared to its mammalian host is attributed to subtle structural differences in the Qo binding pocket of the respective cytochrome b proteins.[4]

Signaling Pathway of Atovaquone's Action

Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.

Downstream Effects of Cytochrome bc1 Inhibition

The inhibition of the cytochrome bc1 complex by atovaquone triggers a cascade of detrimental downstream effects within the parasite, ultimately leading to its death.

Collapse of the Mitochondrial Membrane Potential (ΔΨm)

A primary and rapid consequence of mETC disruption is the collapse of the mitochondrial membrane potential (ΔΨm).[1][6] The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating an electrochemical gradient that constitutes the ΔΨm. This potential is vital for mitochondrial function, including the import of proteins and the functioning of ATP synthase. The dissipation of ΔΨm is a key indicator of atovaquone's activity.

Inhibition of Pyrimidine Biosynthesis

In the intra-erythrocytic stages of P. falciparum, a crucial function of the mETC is to regenerate ubiquinone, which is an essential cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[5][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite. By blocking the re-oxidation of ubiquinol to ubiquinone, atovaquone indirectly inhibits DHODH activity, leading to the cessation of pyrimidine synthesis and subsequent arrest of DNA and RNA replication.[8][9]

Inhibition of ATP Synthesis

While the P. falciparum mETC is not the primary source of ATP during the blood stages (glycolysis is), the collapse of the mitochondrial membrane potential does impair ATP synthesis via oxidative phosphorylation.[2][3] This contributes to the overall energy deficit within the parasite.

Generation of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce reactive oxygen species (ROS).[3][10] While the direct quantitative impact of atovaquone on ROS production in P. falciparum is not extensively documented in readily available literature, increased ROS can contribute to cellular damage and parasite death.

Quantitative Data

Table 1: In Vitro Susceptibility of P. falciparum to Atovaquone

| Strain/Isolate | Genotype (Cytochrome b) | IC50 (nM) | Fold Resistance | Reference |

| K1 | Wild Type | < 13.6 | - | [1] |

| L-3 (chloroquine-susceptible) | Wild Type | 0.978 (geometric mean) | - | [11] |

| L-16 (chloroquine-susceptible) | Wild Type | 0.680 (mean) | - | [11] |

| FCM 29 (multidrug-resistant) | Wild Type | 1.76 (mean) | - | [11] |

| Chloroquine-susceptible isolates (n=35) | Wild Type | 0.889 (geometric mean) | - | [11] |

| Chloroquine-resistant isolates (n=26) | Wild Type | 0.906 (geometric mean) | - | [11] |

| Thai isolates (n=83) | Wild Type | 3.4 (mean) | - | [12] |

| TM93-C1088 | Y268S | 9,974 (mean) | >730 | [1] |

| ATV-M1 | M133I | ~340 | 25 | [1] |

| TM902CB | Y268S | ~270-fold shift in Ki | ~1000 | [11] |

| Field Isolate | Y268S | >1900 | >10,000 | [12][13] |

| Field Isolate | Y268N | >1900 | ~800 | [13] |

| Field Isolate | Y268C | >1900 | High | [14] |

Mechanisms of Resistance

Resistance to atovaquone in P. falciparum is primarily associated with point mutations in the mitochondrially encoded cytochrome b (cytb) gene, specifically in the region encoding the ubiquinone-binding pocket.[14][15] The most frequently observed mutations occur at codon 268, leading to amino acid substitutions such as Y268S, Y268N, or Y268C.[13][14] These mutations are thought to reduce the binding affinity of atovaquone to the Qo site, thereby diminishing its inhibitory effect.[15][16] Other mutations, such as M133I, have also been associated with atovaquone resistance.[1]

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the lipophilic cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

P. falciparum culture (synchronized to the desired stage)

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mM in DMSO)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

Phosphate-buffered saline (PBS)

-

Atovaquone stock solution

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Preparation:

-

Plate synchronized P. falciparum culture at a desired parasitemia (e.g., 2-5%) and hematocrit (e.g., 2%) in a 96-well plate.

-

Add atovaquone at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM CCCP).

-

Incubate the plate under standard culture conditions for the desired time (e.g., 1-4 hours).

-

-

-

Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-2 µM.

-

Carefully remove the culture medium from the wells and replace it with the JC-1 working solution.

-

Incubate the plate at 37°C in the dark for 15-30 minutes.

-

-

Washing:

-

Gently aspirate the JC-1 solution and wash the cells twice with pre-warmed PBS.

-

-

Measurement:

-

Fluorescence Microplate Reader: [14][17]

-

Add pre-warmed PBS or culture medium to the wells.

-

Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.

-

Measure the fluorescence intensity of JC-1 monomers (green) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.

-

-

-

Gently resuspend the cells in PBS.

-

Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

-

Gate on the infected red blood cell population and analyze the shift from red to green fluorescence.

-

-

Caption: Workflow for measuring mitochondrial membrane potential using JC-1.

Measurement of Cytochrome bc1 Complex Activity

This protocol involves the isolation of P. falciparum mitochondria and the subsequent measurement of ubiquinol-cytochrome c oxidoreductase activity.

Materials:

-

High-density P. falciparum culture (trophozoite stage)

-

Saponin solution (for erythrocyte lysis)

-

Mitochondrial isolation buffer

-

Nitrogen cavitation bomb or other cell disruption method

-

Differential centrifugation equipment

-

Decylubiquinol (substrate)

-

Cytochrome c (from horse heart)

-

Atovaquone and other inhibitors (e.g., antimycin A)

-

Spectrophotometer

Protocol:

-

Mitochondria Isolation: [2]

-

Harvest a large volume of infected red blood cells.

-

Lyse the erythrocytes with a saponin solution.

-

Wash the released parasites extensively to remove host cell debris.

-

Resuspend the parasite pellet in mitochondrial isolation buffer.

-

Disrupt the parasites using a nitrogen cavitation bomb at high pressure.

-

Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and unbroken cells, followed by a high-speed spin to pellet the mitochondria.

-

-

Enzyme Activity Assay: [2]

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

The assay measures the reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.

-

The reaction mixture should contain the isolated mitochondria, cytochrome c, and the substrate decylubiquinol.

-

To determine the specific activity of the cytochrome bc1 complex, the assay should be run in the presence and absence of a specific inhibitor, such as antimycin A. The antimycin A-sensitive rate represents the activity of the cytochrome bc1 complex.

-

To test the effect of atovaquone, pre-incubate the mitochondria with varying concentrations of the drug before initiating the reaction with the substrate.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX® Green, to detect intracellular ROS.

Materials:

-

P. falciparum culture

-

DCFH-DA or CellROX® Green reagent

-

Complete culture medium

-

PBS

-

Atovaquone stock solution

-

Positive control for ROS induction (e.g., H2O2)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Preparation and Treatment: [3][8]

-

Plate P. falciparum culture in a 96-well plate as described for the ΔΨm assay.

-

Treat the cells with atovaquone and controls for the desired duration.

-

-

-

Prepare a working solution of the ROS probe (e.g., 5-20 µM DCFH-DA or CellROX® Green) in pre-warmed culture medium or PBS.

-

Remove the treatment medium and add the probe-containing solution to the cells.

-

Incubate at 37°C in the dark for 30-60 minutes.

-

-

Washing:

-

Gently wash the cells with pre-warmed PBS to remove excess probe.

-

-

Measurement:

-

Fluorescence Microplate Reader:

-

Add PBS or culture medium to the wells.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

-

Flow Cytometry:

-

Resuspend the cells in PBS and analyze using a flow cytometer with the appropriate laser and filter for the specific ROS probe.

-

-

Conclusion

Atovaquone's mechanism of action in Plasmodium falciparum is well-defined, centering on the inhibition of the cytochrome bc1 complex. This leads to a cascade of events, including the collapse of the mitochondrial membrane potential and the disruption of essential biosynthetic pathways, ultimately resulting in parasite death. Understanding the molecular details of this mechanism, the basis of resistance, and the experimental methodologies to study these processes is crucial for the development of new antimalarial drugs that can overcome existing resistance and for the optimal use of atovaquone in clinical practice. This guide provides a foundational resource for researchers dedicated to the fight against malaria.

References

- 1. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. toolify.ai [toolify.ai]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 101.200.202.226 [101.200.202.226]

- 14. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 15. abcam.com [abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

In-Depth Technical Guide to the Synthesis of Acetyl-Atovaquone (Ac-Atovaquone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acetyl-Atovaquone (Ac-Atovaquone), an acetylated prodrug of the antimalarial and antipneumocystic agent, Atovaquone. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in this area.

Introduction: Atovaquone and the Rationale for Acetylation

Atovaquone is a hydroxynaphthoquinone that exhibits broad-spectrum antiprotozoal activity.[1] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to the disruption of ATP and pyrimidine biosynthesis in susceptible parasites.[2] Despite its efficacy, Atovaquone's therapeutic potential can be limited by its low aqueous solubility and variable oral bioavailability.[1][3]

To address these limitations, prodrug strategies have been explored, including the esterification of the 3-hydroxyl group. The acetylation of Atovaquone to yield Ac-Atovaquone (also referred to as mCBE161 in recent literature) presents a promising approach to enhance its physicochemical properties and pharmacokinetic profile.[4] As a prodrug, Ac-Atovaquone is designed to be converted in vivo to the active parent drug, Atovaquone.

Synthetic Pathway Overview

The synthesis of Ac-Atovaquone is a one-step esterification reaction starting from Atovaquone. The core of this transformation is the acylation of the hydroxyl group on the naphthoquinone ring using an acetylating agent, typically in the presence of a base catalyst.

A general scheme for this synthesis is presented below:

Figure 1: General Synthetic Scheme for Ac-Atovaquone

Caption: Synthetic pathway for Ac-Atovaquone.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature for the acetylation of Atovaquone and related phenolic compounds.[3][4]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Atovaquone | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Sodium Sulfate | - | Commercially Available |

3.2. Reaction Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Atovaquone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product, Ac-Atovaquone, should have a higher Rf value than the starting material, Atovaquone.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude Ac-Atovaquone by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Ac-Atovaquone.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Atovaquone | 1.0 eq | [4] |

| Acetic Anhydride | 1.5 - 2.0 eq | [4] |

| Pyridine | 2.0 - 3.0 eq | [4] |

| DMAP | 0.1 eq | [4] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 4 - 6 hours | [4] |

| Yield and Purity | ||

| Yield | >90% | [4] |

| Purity (Post-Chromatography) | >98% | [4] |

Visualization of Experimental Workflow and Mechanism of Action

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Ac-Atovaquone.

Caption: Experimental workflow for Ac-Atovaquone synthesis.

5.2. Mechanism of Action of Atovaquone

Ac-Atovaquone is a prodrug that is hydrolyzed to Atovaquone. The active drug then targets the cytochrome bc1 complex in the mitochondrial electron transport chain of the parasite.

Caption: Mechanism of action of Atovaquone.

Conclusion

The synthesis of Ac-Atovaquone via acetylation of the parent drug is a straightforward and high-yielding process. This prodrug strategy holds significant potential for improving the clinical utility of Atovaquone by enhancing its pharmacokinetic properties. The detailed protocol and data presented in this guide are intended to facilitate further research and development of Atovaquone derivatives for the treatment of parasitic diseases.

References

The Genesis of a Potent Antimalarial: A Technical Deep Dive into the Discovery and Development of Hydroxynaphthoquinones, Atovaquone, and its Acetylated Prodrug

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and developmental history of hydroxynaphthoquinones, with a specific focus on the potent antimalarial agent atovaquone and its acetylated prodrug, Ac-atovaquone. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from initial screening to the development of a long-acting injectable formulation, complete with quantitative data, experimental protocols, and visualizations of key pathways and processes.

Introduction: The Resurgence of Naphthoquinones in Antimalarial Therapy

The quest for effective antimalarial agents has been a long and arduous journey, marked by the constant challenge of drug resistance. The hydroxynaphthoquinone class of compounds, initially explored during World War II, re-emerged in the 1980s as a promising avenue for novel antimalarial therapies. Researchers at the Wellcome Research Laboratories revisited this chemical class, leading to the discovery of atovaquone, a highly effective inhibitor of the parasitic mitochondrial electron transport chain. This document traces the developmental trajectory of atovaquone and the subsequent innovation of its acetylated prodrug, Ac-atovaquone, designed to overcome the parent drug's inherent pharmacokinetic limitations.

The Discovery of Atovaquone: A Phenotypic Screening Approach

The identification of atovaquone was the result of a rigorous phenotypic screening program aimed at discovering compounds with potent antimalarial activity. While the specific details of the initial high-throughput screening cascade are not extensively documented in the public domain, the general workflow of such drug discovery programs provides a logical framework for understanding the process.

Mechanism of Action: Targeting the Parasite's Powerhouse

Atovaquone exerts its potent antimalarial effect by targeting the parasite's mitochondrial electron transport chain (ETC). Specifically, it acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III), binding to the ubiquinol oxidation (Qo) site. This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis. A critical downstream effect of this ETC disruption is the inhibition of pyrimidine biosynthesis, a pathway essential for DNA and RNA synthesis, and thus parasite replication.

The Challenge of Bioavailability and the Rise of Ac-Atovaquone

Despite its potent in vitro activity, atovaquone's clinical utility is hampered by its poor aqueous solubility and low oral bioavailability. This necessitates administration with a high-fat meal to enhance absorption, leading to potential issues with patient compliance and variable drug exposure. To address these limitations, a prodrug strategy was employed, leading to the development of Ac-atovaquone, an acetylated ester of the parent drug. The rationale behind this approach is that the ester prodrug would have improved physicochemical properties, allowing for better formulation and potentially enhanced bioavailability, before being hydrolyzed in vivo to release the active atovaquone.

Quantitative Data Summary

The following tables summarize the key quantitative data for atovaquone and Ac-atovaquone, providing a comparative overview of their physicochemical properties, in vitro efficacy, and pharmacokinetic parameters.

Table 1: Physicochemical Properties

| Property | Atovaquone | Ac-Atovaquone (mCBE161) |

| Molecular Formula | C₂₂H₁₉ClO₃ | C₂₄H₂₁ClO₄ |

| Molecular Weight ( g/mol ) | 366.84 | 408.88 |

| Melting Point (°C) | 216-219 | Not Reported |

| LogP | ~5.0 | Not Reported |

| Aqueous Solubility | Poor | Increased |

Table 2: In Vitro Efficacy against Plasmodium falciparum

| Strain | Atovaquone IC₅₀ (nM) | Reference |

| Chloroquine-susceptible (L-3) | 0.978 (geometric mean) | |

| Chloroquine-susceptible (isolates) | 0.889 (geometric mean) | |

| Chloroquine-resistant (isolates) | 0.906 (geometric mean) | |

| Multidrug-resistant (FCM 29) | 1.76 (mean) | |

| Various Strains | 89-98% efficacy |

Table 3: Comparative Pharmacokinetic Parameters in Cynomolgus Monkeys (20 mg/kg IM dose)

| Parameter | Atovaquone | Ac-Atovaquone (mCBE161) | Reference |

| Formulation | Aqueous Suspension | Aqueous Suspension | |

| Cₘₐₓ (ng/mL) | ~10,000 | ~2,000 | |

| Time to Cₘₐₓ (days) | ~1 | ~3 | |

| Plasma concentration > MEC* for | ~14 days | >30 days |

*MEC (Minimal Efficacious Concentration)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of atovaquone and Ac-atovaquone.

Synthesis of Atovaquone

A common synthetic route to atovaquone involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.

Materials:

-

2-chloro-1,4-naphthoquinone

-

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Acetonitrile

-

Water

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

To a solution of 2-chloro-1,4-naphthoquinone and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid in acetonitrile, add a catalytic amount of silver nitrate.

-

Slowly add an aqueous solution of ammonium persulfate to the mixture at

Ac-Atovaquone's Role as a Mitochondrial Electron Transport Chain Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Ac-Atovaquone's function as a potent inhibitor of the mitochondrial electron transport chain (ETC). While the majority of available research focuses on its parent compound, Atovaquone, this document synthesizes the existing knowledge, which is presumed to be largely applicable to Ac-Atovaquone, an acetylated derivative. Atovaquone is a hydroxynaphthoquinone that exerts its therapeutic effects, particularly against various pathogens and cancer cells, by specifically targeting Complex III (the cytochrome bc1 complex) of the ETC. This inhibition disrupts vital cellular processes, including ATP synthesis and pyrimidine biosynthesis, leading to cellular demise. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Mechanism of Action

Atovaquone, and by extension Ac-Atovaquone, functions as a structural analog of ubiquinone (Coenzyme Q10), a critical component of the electron transport chain.[1][2] This structural similarity allows it to act as a competitive inhibitor at the ubiquinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III).[3][4][5]

The binding of Atovaquone to Complex III blocks the transfer of electrons from ubiquinol to cytochrome c.[6] This disruption has several profound downstream effects:

-

Inhibition of ATP Synthesis: The blockage of electron flow leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthase (Complex V) to produce ATP.[6][7][8] The resulting energy deprivation is detrimental to the cell.

-

Inhibition of Pyrimidine Biosynthesis: The mitochondrial electron transport chain is linked to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[6] By inhibiting the ETC, Atovaquone indirectly inhibits DHODH, thereby preventing the synthesis of pyrimidines required for DNA and RNA replication.[6][9]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow can lead to an increase in the production of reactive oxygen species (ROS) within the mitochondria, causing oxidative stress and cellular damage.[2][6]

The selectivity of Atovaquone for the cytochrome bc1 complex of pathogens and cancer cells over that of human host cells contributes to its therapeutic window.[6]

Signaling Pathway of Atovaquone's Action

Caption: Mechanism of Ac-Atovaquone as a mitochondrial ETC inhibitor.

Quantitative Data

The inhibitory effects of Atovaquone have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Atovaquone

| Target Organism/Cell Line | Assay Type | IC50 Value | Reference |

| Plasmodium falciparum (Atovaquone-sensitive) | Dihydroorotate-cytochrome c reductase activity | 0.132 - 0.465 nM | [10] |

| Plasmodium falciparum (Atovaquone-resistant) | Dihydroorotate-cytochrome c reductase activity | 1.5 - 40 nM | [10] |

| Plasmodium falciparum | In vitro growth inhibition | 1.25 - 50 nM | [11] |

| MCF7 (Breast Cancer Cells) | Mammosphere formation (Cancer Stem Cell propagation) | 1 µM | [1][2] |

| Saccharomyces cerevisiae (Yeast) | bc1 complex activity (Ki) | 9 nM | [4] |

| Bovine Heart | bc1 complex activity (Ki) | 80 nM | [4] |

Table 2: Effects of Atovaquone on Mitochondrial Respiration and ATP Production

| Cell Line | Parameter Measured | Treatment | Result | Reference |

| MCF7 (Breast Cancer Cells) | Basal Respiration | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |

| MCF7 (Breast Cancer Cells) | Maximal Respiration | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |

| MCF7 (Breast Cancer Cells) | ATP Production | 5µM & 10µM Atovaquone (48h) | Significant reduction | [2][12] |

| REH (cALL Cells) | Basal Respiration | 30µM Atovaquone (3 days) | ~2-fold reduction | [13] |

| REH (cALL Cells) | Maximal Respiration | 30µM Atovaquone (3 days) | ~3.7-fold decrease | [13] |

| REH (cALL Cells) | ATP Production | 30µM Atovaquone (3 days) | >50% decrease | [13] |

| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | Basal Respiration | Atovaquone (30 min pre-incubation) | Decreased | [14] |

| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | Maximal Respiration | Atovaquone (30 min pre-incubation) | Not rescued by FCCP | [14] |

| Ovarian Cancer Cells (OVCAR-3, SKOV-3) | ATP Production | Atovaquone | Significant decrease | [14] |

Experimental Protocols

Several in vitro assays are crucial for evaluating the impact of compounds like Ac-Atovaquone on mitochondrial function.

Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial respiration.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with Ac-Atovaquone or a vehicle control for the desired duration.

-

Assay Preparation: A day prior to the assay, hydrate the sensor cartridge of the Seahorse XF analyzer. On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with substrates like pyruvate, glutamine, and glucose. Incubate the cells in a non-CO2 incubator for 1 hour.

-

Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)

-

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

-

Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Workflow for Seahorse XF Mito Stress Test

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with Ac-Atovaquone as required for the experiment.

-

Dye Loading: Incubate the cells with a fluorescent cationic dye such as JC-1, TMRE, or TMRM. These dyes accumulate in the mitochondria in a potential-dependent manner.

-

Signal Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For JC-1, a ratiometric dye, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (monomers).

-

Data Analysis: Quantify the changes in fluorescence to determine the effect of Ac-Atovaquone on the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.

Cytochrome bc1 Complex (Complex III) Activity Assay

This biochemical assay directly measures the enzymatic activity of Complex III.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest through differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and potassium cyanide (to inhibit Complex IV).

-

Enzyme Reaction: In a microplate, add the isolated mitochondria, equine cytochrome c, and the test compound (Ac-Atovaquone).

-

Initiation of Reaction: Initiate the reaction by adding a substrate for Complex III, such as decylubiquinol.

-

Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of cytochrome c reduction to determine the activity of Complex III. The inhibitory effect of Ac-Atovaquone can be quantified by comparing the activity in its presence to a vehicle control.

Workflow for Complex III Activity Assay

Caption: Experimental workflow for the Complex III activity assay.

Conclusion

Ac-Atovaquone, following the well-established mechanism of its parent compound Atovaquone, is a potent and specific inhibitor of the mitochondrial electron transport chain at the level of Complex III. This inhibitory action disrupts cellular energy metabolism and biosynthetic pathways, making it an effective agent against a range of pathogens and a promising candidate for anti-cancer therapies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ac-Atovaquone and similar mitochondrial-targeting compounds. Further research is warranted to delineate any subtle differences in the activity and pharmacokinetic properties of Ac-Atovaquone compared to Atovaquone.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Scholarly Article or Book Chapter | Molecular Basis for Atovaquone Binding to the Cytochrome bc 1 Complex | ID: 9306t815r | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Structural analysis of mitochondrial cytochrome bc1 complex with atovaquone bound reveals the molecular basis of antimalarial drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Action of Atovaquone and Proguanil Against Malaria: A Technical Guide

This guide provides a detailed overview of the synergistic antimalarial action of atovaquone and proguanil, a combination therapy marketed as Malarone. It is intended for researchers, scientists, and drug development professionals.

Introduction

The combination of atovaquone and proguanil is a highly effective and widely used prophylactic and therapeutic agent against Plasmodium falciparum malaria, including chloroquine-resistant strains. The efficacy of this combination relies on the synergistic interaction between its two components, which targets a crucial metabolic pathway in the malaria parasite.

Mechanism of Synergistic Action

Atovaquone and proguanil act synergistically by targeting the parasite's pyrimidine biosynthesis pathway at two different points. This dual-targeted approach is a key reason for the combination's high efficacy and the slower development of drug resistance.

Atovaquone's Mechanism of Action: Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex (Complex III). This inhibition leads to the collapse of the mitochondrial membrane potential, disrupting ATP synthesis. Crucially, this action also inhibits the regeneration of ubiquinone, a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.

Proguanil's Mechanism of Action: Proguanil is a prodrug that is metabolized in the host to its active form, cycloguanil. Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids. While this is its primary role, proguanil itself has a synergistic effect with atovaquone that is independent of its conversion to cycloguanil. Proguanil, as a biguanide, can lower the mitochondrial membrane potential, thereby enhancing the binding and inhibitory effect of atovaquone on the cytochrome bc1 complex.

The Synergy: The synergistic interaction stems from the dual blockade of the pyrimidine biosynthesis pathway. Atovaquone indirectly inhibits DHODH, while the metabolite of proguanil, cycloguanil, inhibits DHFR. This sequential blockade of two key enzymes in the same pathway is highly effective in killing the parasite. Furthermore, proguanil's direct effect on the mitochondrial membrane potential potentiates the action of atovaquone.

Ac-Atovaquone as a Ubiquinone Antagonist in Parasitic Organisms: A Technical Guide

Introduction

Atovaquone, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent with potent activity against a variety of protozoan parasites and fungi. It functions as a powerful ubiquinone (coenzyme Q) antagonist, primarily targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This targeted action disrupts mitochondrial respiration, leading to the collapse of the mitochondrial membrane potential and subsequent inhibition of vital pyrimidine biosynthesis pathways, ultimately resulting in parasite death. This technical guide provides an in-depth overview of the mechanism of action of Atovaquone, its quantitative efficacy, and the experimental protocols used to evaluate its function. While the specific derivative "Ac-Atovaquone" is not widely documented in peer-reviewed literature, this guide will focus on the well-established parent compound, Atovaquone, which serves as the foundational molecule for understanding this class of inhibitors.

Mechanism of Action: Targeting the Qₒ Site of Cytochrome bc₁

Atovaquone's primary mode of action is the selective inhibition of the parasite's mitochondrial electron transport chain at the level of the cytochrome bc1 complex. It acts as a structural analog of ubiquinone, binding to the Qₒ (quinone-binding) site of cytochrome b, a key subunit of the complex. This competitive inhibition blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the chain.

The consequences of this inhibition are twofold:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is crucial for pumping protons across the inner mitochondrial membrane, which generates the electrochemical gradient necessary for ATP synthesis. By blocking this process, Atovaquone dissipates the mitochondrial membrane potential.

-

Inhibition of Pyrimidine Biosynthesis: In many parasitic protozoa, particularly apicomplexans like Plasmodium and Toxoplasma, the enzyme dihydroorotate dehydrogenase (DHODH) is functionally linked to the electron transport chain. DHODH requires a functioning respiratory chain to regenerate ubiquinone. The inhibition of the bc1 complex by Atovaquone prevents this regeneration, thereby blocking the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.

Quantitative Efficacy of Atovaquone

The potency of Atovaquone has been quantified against a range of parasitic organisms. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its effectiveness.

| Organism | Strain/Isolate | Parameter | Value | Reference |

| Plasmodium falciparum | 3D7 (drug-sensitive) | IC₅₀ (Growth Inhibition) | 0.6 - 1.2 nM | |

| Plasmodium falciparum | K1 (multidrug-resistant) | IC₅₀ (Growth Inhibition) | 0.9 - 1.6 nM | |

| Toxoplasma gondii | RH | IC₅₀ (Growth Inhibition) | ~0.5 nM | |

| Babesia microti | - | IC₅₀ (in vitro) | 1.4 nM | |

| Pneumocystis carinii | - | IC₅₀ (in vitro) | 0.003 µg/mL |

Experimental Protocols

Parasite Growth Inhibition Assay (Example: P. falciparum)

This protocol is used to determine the IC₅₀ of Atovaquone against Plasmodium falciparum using a SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using sorbitol lysis.

-

Assay Preparation: A 2% parasitemia culture with a 2% hematocrit is prepared. 100 µL of this culture is added to each well of a 96-well microplate.

-

Compound Dilution: Atovaquone is serially diluted in DMSO and then further diluted in culture medium. 100 µL of the compound dilutions are added to the wells to achieve the final desired concentrations.

-

Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the red blood cells. After thawing, 200 µL of lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Measurement: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Fluorescence readings are plotted against the log of the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Cytochrome bc₁ Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc₁ complex by monitoring the reduction of cytochrome c.

Principle: The bc₁ complex catalyzes the transfer of electrons from a ubiquinol analog (e.g., decylubiquinol) to cytochrome c. The rate of cytochrome c reduction is measured spectrophotometrically at 550 nm.

Methodology:

-

Mitochondria Isolation: Parasite mitochondria are isolated through nitrogen cavitation and differential centrifugation.

-

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, and potassium cyanide (to inhibit cytochrome c oxidase).

-

Assay Initiation: Isolated mitochondria and oxidized cytochrome c are added to the reaction buffer. The reaction is initiated by the addition of a substrate, such as decylubiquinol.

-

Spectrophotometric Measurement: The increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) is monitored over time.

-

Inhibition Measurement: To determine the effect of Atovaquone, the assay is repeated with pre-incubation of the mitochondria with varying concentrations of the inhibitor. The rate of reaction is compared to a control without the inhibitor.

-

Data Analysis: The initial rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The inhibitor concentration that causes a 50% reduction in the enzymatic rate (IC₅₀) is determined.

Resistance Mechanisms

Resistance to Atovaquone in several parasites, including P. falciparum and T. gondii, has been linked to specific point mutations in the cytochrome b gene (cytb). These mutations typically occur in or near the Qₒ binding pocket, sterically hindering the binding of Atovaquone while still permitting the binding of the natural ubiquinone substrate. Common mutation sites include codons at positions 268 (e.g., Y268S/N/C in P. falciparum). The emergence of resistance underscores the need for combination therapies, such as the use of Atovaquone with proguanil (Malarone®), which can mitigate the risk of treatment failure.

Conclusion

Atovaquone is a highly effective antiparasitic agent that operates through a well-defined mechanism: the targeted inhibition of the mitochondrial cytochrome bc₁ complex. This action disrupts essential cellular processes, including energy production and pyrimidine synthesis, leading to parasite death. The quantitative data underscores its nanomolar potency against key human pathogens. The experimental protocols described herein provide a framework for the continued evaluation of Atovaquone and the discovery of new ubiquinone antagonists. Understanding the molecular basis of its action and the mechanisms of resistance is critical for its effective clinical use and for the development of next-generation therapies to combat parasitic diseases.

Foundational Research on the Antimalarial Properties of Ac-Atovaquone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atovaquone is a potent antimalarial agent that targets the mitochondrial electron transport chain of Plasmodium falciparum. However, its clinical efficacy is hampered by poor aqueous solubility and variable oral bioavailability. To address these limitations, prodrug strategies have been explored, including the development of Acetyl-Atovaquone (Ac-Atovaquone). This technical guide provides a comprehensive overview of the foundational research relevant to Ac-Atovaquone, focusing on its core antimalarial properties. Due to the limited availability of specific data for Ac-Atovaquone in publicly accessible literature, this guide leverages extensive data from its parent compound, Atovaquone, as a foundational reference. It outlines detailed experimental protocols for the synthesis and evaluation of Ac-Atovaquone and presents key signaling pathways and experimental workflows through descriptive diagrams.

Introduction to Atovaquone and the Rationale for Ac-Atovaquone

Atovaquone, a hydroxynaphthoquinone, is a highly effective antimalarial drug.[1] It is a structural analog of ubiquinone and acts by selectively inhibiting the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1][2] This disruption leads to the collapse of the mitochondrial membrane potential, thereby inhibiting essential metabolic processes such as pyrimidine biosynthesis, which is vital for DNA and RNA synthesis, ultimately resulting in parasite death.[2]

Despite its potent antimalarial activity, Atovaquone's high lipophilicity leads to poor water solubility (<10% bioavailability), which can result in variable absorption and suboptimal therapeutic outcomes.[3] To overcome these pharmacokinetic challenges, the development of prodrugs, such as Ac-Atovaquone, has been pursued. Ac-Atovaquone is an ester prodrug designed to enhance solubility and bioavailability. Following administration, it is expected to undergo hydrolysis to release the active parent drug, Atovaquone.[3] One such acetic acid ester prodrug of atovaquone is identified as MMV371.[3]

Quantitative Data

While specific quantitative data for the antimalarial activity of Ac-Atovaquone against various Plasmodium falciparum strains are not widely available in the public domain, the following tables summarize the potent in vitro activity of the parent compound, Atovaquone. This data serves as a crucial benchmark for evaluating the efficacy of Ac-Atovaquone following its hydrolysis.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of Atovaquone against Chloroquine-Susceptible and -Resistant P. falciparum Strains [2][4]

| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) |

| L-3 | Susceptible | 0.978 |

| L-16 | Susceptible | 0.680 |

| African Isolates (n=35) | Susceptible | 0.889 |

| FCM 29 | Multidrug-Resistant | 1.76 |

| African Isolates (n=26) | Resistant | 0.906 |

Table 2: In Vitro IC50 of Atovaquone against P. falciparum Isolates from Different Endemic Regions of Thailand [5]

| Year of Isolation | Number of Isolates | Mean IC50 (nM) ± SD | IC50 Range (nM) |

| 1998 | Not Specified | 3.4 ± 1.6 | 0.83 - 6.81 |

| 2000 | Not Specified | 2.8 ± 1.6 | 0.83 - 6.81 |

| 2002 | Not Specified | 3.8 ± 1.5 | 0.83 - 6.81 |

| 2003 | Not Specified | 3.2 ± 1.6 | 0.83 - 6.81 |

| 2005 | Not Specified | 2.0 ± 0.8 | 0.83 - 6.81 |

| Overall | 83 | 3.4 ± 1.6 | 0.83 - 6.81 |

Table 3: Hydrolysis of an Atovaquone Prodrug (ATQ ProD 1) at Various pH Conditions [6]

| pH Condition | Half-life (t1/2) |

| 1N HCl | 11.4 hours |

| pH 2.2 | 10.9 days |

| pH 5.5 | 24.0 hours |

| pH 7.4 | 28.8 hours |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of the antimalarial properties of Ac-Atovaquone.

Synthesis of Acetyl-Atovaquone

A plausible and efficient method for the synthesis of Ac-Atovaquone involves the direct acetylation of Atovaquone. While a specific protocol for Ac-Atovaquone is not detailed in the reviewed literature, a general procedure based on standard organic chemistry techniques can be proposed. One review mentions the reaction of Atovaquone with acetyl chloride.[7]

Materials:

-

Atovaquone

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve Atovaquone in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Ac-Atovaquone using column chromatography on silica gel.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimalarial Activity Assays

The following are established protocols for determining the in vitro antimalarial activity of compounds and can be readily adapted for Ac-Atovaquone.

This is a highly sensitive method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Ac-Atovaquone stock solution (dissolved in DMSO)

-

[3H]-hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester and filter mats

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of Ac-Atovaquone in complete culture medium in a 96-well plate.

-

Add parasitized red blood cells (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate in a modular incubation chamber with the specified gas mixture at 37°C for 24 hours.

-

Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the contents of each well onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration.

This method provides a non-radioactive alternative for assessing parasite growth.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium

-

Ac-Atovaquone stock solution (dissolved in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

-

96-well microtiter plates (black plates are recommended)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Ac-Atovaquone in complete culture medium in a 96-well plate.

-

Add parasitized red blood cells to each well.

-

Incubate the plate at 37°C for 72 hours in a gassed chamber.

-

Add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation at ~485 nm, emission at ~530 nm).

-

Calculate the IC50 value from the dose-response curve.

In Vivo Efficacy Assessment in a Murine Malaria Model

The Plasmodium berghei-infected mouse model is a standard for the preliminary in vivo evaluation of antimalarial compounds.[8]

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Suitable mouse strain (e.g., C57BL/6)

-

Ac-Atovaquone formulation for administration (e.g., suspension in a vehicle like 0.5% hydroxyethylcellulose and 0.1% Tween-80)

-

Giemsa stain

-

Microscope

Procedure (4-Day Suppressive Test):

-

Infect mice intravenously or intraperitoneally with P. berghei-parasitized red blood cells.

-

Two hours post-infection, administer the first dose of Ac-Atovaquone orally or via the desired route.

-

Administer subsequent daily doses for the next three days (total of four daily doses).

-

On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Calculate the percentage of parasite growth inhibition compared to a vehicle-treated control group.

-

Monitor the mice daily for survival.

Visualizations

Signaling Pathway: Mechanism of Action of Atovaquone

Ac-Atovaquone is a prodrug that is hydrolyzed to Atovaquone. The active drug then targets the cytochrome bc1 complex in the Plasmodium mitochondrion.

Caption: Mechanism of action of Atovaquone following hydrolysis from Ac-Atovaquone.

Experimental Workflow: Evaluation of Ac-Atovaquone

The following diagram outlines a logical workflow for the comprehensive evaluation of Ac-Atovaquone as an antimalarial candidate.

Caption: A logical workflow for the preclinical evaluation of Ac-Atovaquone.

Conclusion

Ac-Atovaquone represents a promising prodrug approach to enhance the clinical utility of the potent antimalarial agent, Atovaquone. By improving its pharmacokinetic profile, Ac-Atovaquone has the potential to offer more consistent and effective treatment and prophylaxis against malaria. While specific experimental data for Ac-Atovaquone remains limited in the public domain, this technical guide provides a robust framework for its synthesis and evaluation based on established methodologies and data from its parent compound. Further research is warranted to fully characterize the antimalarial properties of Ac-Atovaquone and to establish its clinical potential.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]

- 7. medjpps.com [medjpps.com]

- 8. Long-acting injectable atovaquone nanomedicines for malaria prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Ac-Atovaquone Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Atovaquone, a derivative of atovaquone, is a promising compound for antimalarial drug development. Atovaquone is known to be a potent inhibitor of the Plasmodium falciparum mitochondrial electron transport chain.[1][2] This application note provides a detailed protocol for determining the in vitro efficacy of Ac-Atovaquone against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This method offers a reliable and sensitive non-radioactive alternative for assessing parasite growth and determining the 50% inhibitory concentration (IC50) of the test compound.[3][4]

Mechanism of Action of Atovaquone

Atovaquone targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium species.[1][2][5] This inhibition disrupts the mitochondrial membrane potential, leading to the cessation of ATP synthesis and inhibition of pyrimidine biosynthesis, which is crucial for DNA and RNA replication, ultimately resulting in parasite death.[1][3][5]

Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.

Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay

This protocol is adapted from established methods for in vitro antimalarial drug susceptibility testing.[3][4]

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10 µg/mL gentamicin, and 0.5% Albumax I)[4][6][7]

-

Ac-Atovaquone (dissolved in DMSO to create a stock solution)

-

96-well black, sterile microtiter plates

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000X stock in DMSO)

-

Modular incubation chamber

-

Gas mixture (5% CO2, 1% O2, 94% N2)[4]

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Workflow:

Caption: Workflow for the SYBR Green I-based drug sensitivity assay.

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a modular incubation chamber with the specified gas mixture. Synchronize the parasite culture to the ring stage using methods such as MACS separation or sorbitol treatment.[4]

-

Drug Dilution: Prepare a stock solution of Ac-Atovaquone in DMSO. Perform serial dilutions of the stock solution in complete culture medium in a 96-well black microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Assay Plate Preparation: Add 100 µL of the parasitized red blood cell suspension (0.5% parasitemia, 2.5% hematocrit) to each well of the 96-well plate containing the pre-diluted drug.[3]

-

Incubation: Incubate the plate for 72 hours at 37°C in the gassed modular incubation chamber.[3]

-

Lysis and Staining: Prepare a fresh lysis buffer containing SYBR Green I at a final concentration of 1X. After the 72-hour incubation, add 100 µL of this lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour.[3] Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3][4]

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells. Plot the percentage of inhibition against the log of the drug concentration to generate a dose-response curve. Determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear comparison. The following tables provide a template for presenting the efficacy of Ac-Atovaquone against various P. falciparum strains.

Table 1: In Vitro IC50 of Ac-Atovaquone against Chloroquine-Susceptible and -Resistant P. falciparum Strains

| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) of Ac-Atovaquone |

| 3D7 | Susceptible | [Insert experimental value] |

| Dd2 | Resistant | [Insert experimental value] |

| K1 | Resistant | [Insert experimental value] |

| African Isolates (n=X) | Susceptible | [Insert experimental value] |

| African Isolates (n=Y) | Resistant | [Insert experimental value] |

Data based on hypothetical results for Ac-Atovaquone, informed by typical atovaquone IC50 values.[3][8]

Table 2: Comparative In Vitro IC50 Values of Ac-Atovaquone and Atovaquone

| Compound | P. falciparum Strain | Mean IC50 (nM) | IC50 Range (nM) |

| Ac-Atovaquone | 3D7 | [Insert experimental value] | [Insert experimental range] |

| Atovaquone | 3D7 | [Insert reference value, e.g., ~1 nM] | [Insert reference range] |

| Ac-Atovaquone | Dd2 | [Insert experimental value] | [Insert experimental range] |

| Atovaquone | Dd2 | [Insert reference value, e.g., ~1.5 nM] | [Insert reference range] |

Reference values for atovaquone can be obtained from published literature.[3][5][8]

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of Ac-Atovaquone efficacy against P. falciparum. The SYBR Green I-based fluorescence assay is a robust and high-throughput method suitable for screening and characterizing novel antimalarial compounds. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. Researchers should note that while the core protocol is provided, optimization of specific parameters such as initial parasitemia and incubation time may be necessary depending on the parasite strain and laboratory conditions.

References

- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. med.nyu.edu [med.nyu.edu]